molecular formula C19H12BrClN2OS2 B2421095 (Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-3-chlorobenzo[b]thiophene-2-carboxamide CAS No. 865175-14-0

(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-3-chlorobenzo[b]thiophene-2-carboxamide

Cat. No.: B2421095
CAS No.: 865175-14-0
M. Wt: 463.79
InChI Key: CVUQRRFRXLDLSH-QOCHGBHMSA-N
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Description

(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-3-chlorobenzo[b]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C19H12BrClN2OS2 and its molecular weight is 463.79. The purity is usually 95%.
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Properties

IUPAC Name

N-(6-bromo-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-3-chloro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12BrClN2OS2/c1-2-9-23-13-8-7-11(20)10-15(13)26-19(23)22-18(24)17-16(21)12-5-3-4-6-14(12)25-17/h2-8,10H,1,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVUQRRFRXLDLSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=C(C4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12BrClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-3-chlorobenzo[b]thiophene-2-carboxamide is a complex organic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, and antifungal properties. This article explores the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C19H16BrClN2O Molecular Weight 401 7 g mol \text{C}_{19}\text{H}_{16}\text{BrClN}_2\text{O}\quad \text{ Molecular Weight 401 7 g mol }

This compound features a brominated benzothiazole core, an allyl substituent, and a carboxamide group, which are crucial for its biological activity.

Anticancer Activity

Research indicates that compounds with similar structural motifs to this compound exhibit significant anticancer properties. For instance, studies have shown that thiazole derivatives can induce apoptosis in cancer cells. The compound's mechanism of action may involve the inhibition of specific enzymes that facilitate cancer cell proliferation.

Table 1: Anticancer Activity Data

CompoundCell Line TestedIC50 (µg/mL)Mechanism of Action
Compound AMCF-71.61 ± 1.92Enzyme inhibition
Compound BHeLa1.98 ± 1.22Apoptosis induction
This compoundTBDTBD

Antibacterial Activity

The compound has also been evaluated for antibacterial activity against various bacterial strains. The presence of electron-withdrawing groups such as bromine and chlorine in its structure enhances its ability to penetrate bacterial membranes and disrupt cellular processes.

Table 2: Antibacterial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus≤ 10 µg/mL
Escherichia coli≤ 15 µg/mL
Pseudomonas aeruginosa≤ 20 µg/mL

Case Studies

Several case studies have highlighted the efficacy of benzothiazole derivatives in treating various diseases:

  • Study on Anticancer Properties : A study evaluated the cytotoxic effects of a series of benzothiazole derivatives on MCF-7 and HeLa cell lines, revealing that modifications at the benzothiazole ring significantly enhanced their cytotoxicity compared to standard drugs like doxorubicin .
  • Antibacterial Screening : A comparative study assessed the antibacterial activity of halogenated benzothiazoles against Gram-positive and Gram-negative bacteria, establishing a correlation between halogen substitution and increased antibacterial potency .

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : Binding to active sites on enzymes critical for cancer cell metabolism.
  • Membrane Disruption : Interfering with bacterial cell wall synthesis or function.

These mechanisms contribute to the compound's potential therapeutic applications.

Scientific Research Applications

The biological activity of (Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-3-chlorobenzo[b]thiophene-2-carboxamide has been explored in several studies, revealing its potential in various therapeutic areas:

1. Antibacterial Activity
Research indicates that compounds containing benzo[d]thiazole moieties exhibit significant antibacterial properties. The mechanism often involves inhibition of bacterial growth by disrupting essential metabolic pathways. For instance, studies have shown that similar compounds can inhibit folate synthesis, crucial for bacterial proliferation.

2. Antifungal Properties
The compound's structure suggests potential antifungal activity, attributed to its ability to disrupt fungal cell membranes and inhibit cell wall synthesis. Preliminary studies indicate efficacy against common fungal pathogens, making it a candidate for further exploration in antifungal therapies .

3. Anticancer Effects
Preliminary investigations into the anticancer properties of this compound reveal that it may induce apoptosis in cancer cells. Mechanistic studies suggest that it activates caspase pathways and disrupts mitochondrial function, which are common targets for anticancer agents . The presence of the allyl group may enhance its biological activity by facilitating interactions with cellular targets involved in cancer progression.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Benzo[d]thiazole Core : This can be achieved through cyclization reactions involving appropriate precursors.
  • Allylation : The introduction of the allyl group is performed using reagents such as allyl bromide under suitable conditions.
  • Chlorination : The chlorobenzothiophene component is synthesized through electrophilic substitution reactions.
  • Final Coupling : The final product is obtained through amide bond formation between the intermediate products.

Case Studies

Several case studies have highlighted the applications and effectiveness of this compound:

  • Antimicrobial Evaluation : A study published in Pharmaceuticals demonstrated that derivatives similar to this compound exhibited potent antimicrobial activity against various strains of bacteria and fungi .
  • Cancer Cell Line Studies : Research conducted on human cancer cell lines indicated that compounds with similar structural frameworks could significantly reduce cell viability and induce apoptosis, suggesting a promising avenue for cancer treatment .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 6 of the benzothiazole ring serves as a prime site for nucleophilic substitution due to its electrophilic nature.

Reaction TypeReagents/ConditionsProducts Formed
SNAr (Aromatic)Amines (e.g., NH₃, alkyl amines) in DMF at 80–100°C6-Amino-substituted benzothiazole derivatives
Alkoxide SubstitutionSodium methoxide/ethanol under reflux6-Methoxybenzothiazole derivatives

These reactions exploit the electron-withdrawing effects of the adjacent thiazole ring, enhancing the leaving-group ability of bromine .

Oxidation of the Allyl Group

The allyl moiety (-CH₂CH₂CH₂) undergoes selective oxidation to form epoxides or diols:

Oxidizing AgentConditionsMajor Product
m-CPBADichloromethane, 0°C to RT, 4–6 hrsEpoxide at allyl position
KMnO₄Aqueous acetone, pH 7, 25°C1,2-Diol derivative

The stereochemistry of epoxidation is influenced by the Z-configuration of the imine group, favoring cis-epoxide formation.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed coupling reactions:

Reaction TypeReagents/ConditionsProducts Formed
Suzuki CouplingAryl boronic acid, Pd(PPh₃)₄, K₂CO₃, DME, 80°CBiaryl-linked benzothiazole derivatives
Buchwald-HartwigPrimary amines, Pd₂(dba)₃, Xantphos, toluene6-Aminoaryl-substituted compounds

These reactions enable modular functionalization for drug-discovery applications .

Condensation and Cyclization

The carboxamide group engages in condensation with nucleophiles:

ReactantConditionsProduct
HydrazineEthanol, reflux, 12 hrsHydrazide derivative
Alcohols (ROH)H₂SO₄ catalyst, 60°CEster derivatives

Cyclization reactions with thioureas or diketones under acidic conditions yield fused heterocycles (e.g., thiazolo[5,4-b]pyridines) .

Reductive Transformations

The nitro group (if present in derivatives) and imine bond are susceptible to reduction:

Reducing AgentConditionsOutcome
H₂/Pd-CEthanol, 1 atm H₂, RTAmine or reduced imine derivatives
NaBH₄THF, 0°C to RTPartial reduction of conjugated systems

Stability and Side Reactions

  • Thermal Degradation : Decomposes above 200°C, releasing HBr and forming polycyclic aromatic byproducts.

  • Photoreactivity : UV light induces [2+2] cycloaddition at the allyl-thiophene interface.

Key Mechanistic Insights

  • Electronic Effects : The electron-deficient benzothiazole ring directs electrophilic attacks to the para-position of the bromine .

  • Steric Hindrance : Bulky substituents on the benzo[b]thiophene carboxamide reduce reaction rates at the adjacent imine group.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-3-chlorobenzo[b]thiophene-2-carboxamide?

  • Methodology : The synthesis typically involves multi-step reactions starting with benzo[d]thiazole and benzo[b]thiophene precursors. Key steps include:

  • Allylation : Introduction of the allyl group via nucleophilic substitution (e.g., using allyl bromide under basic conditions like NaH in DMF at 60–80°C) .
  • Bromination : Electrophilic bromination at the 6-position of the benzothiazole using NBS (N-bromosuccinimide) in DCM .
  • Condensation : Formation of the imine linkage between the benzothiazole and benzo[b]thiophene carboxamide using coupling agents (e.g., EDCI/HOBt) in anhydrous THF .
  • Purification : Reverse-phase HPLC or column chromatography (silica gel, eluent: DCM/MeOH gradient) to isolate the (Z)-isomer .
    • Critical Parameters : Temperature control (±2°C), solvent purity (anhydrous conditions), and stoichiometric ratios (1:1.2 for bromination) to minimize by-products.

Q. Which analytical techniques are essential for characterizing this compound?

  • Structural Confirmation :

  • NMR : 1^1H and 13^{13}C NMR to verify allyl, bromo, and chloro substituents (e.g., allyl protons at δ 5.1–5.8 ppm; aromatic protons in benzo[b]thiophene at δ 7.2–8.3 ppm) .
  • HRMS : High-resolution mass spectrometry for molecular ion validation (e.g., [M+H]+^+ expected m/z: ~485.92) .
    • Purity Assessment :
  • HPLC : >95% purity using a C18 column (mobile phase: acetonitrile/water) .
  • Elemental Analysis : C, H, N, S within ±0.4% of theoretical values .

Q. What preliminary biological activities have been reported for structurally similar compounds?

  • Anticancer Potential : Analogues with bromo/chloro substituents show IC50_{50} values of 2–10 µM against HeLa and MCF-7 cell lines via apoptosis induction .
  • Antimicrobial Activity : MIC values of 8–32 µg/mL against Gram-positive bacteria (e.g., S. aureus) due to thiazole-thiophene interactions with bacterial membranes .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Key Modifications :

  • Substituent Effects : Replacing bromine with electron-withdrawing groups (e.g., -CF3_3) enhances cytotoxicity by 30% .
  • Stereochemistry : The (Z)-isomer exhibits 5× higher binding affinity to kinase targets than the (E)-isomer .
    • Experimental Design :
  • Synthesize derivatives with systematic substitutions (e.g., -Br → -F, -CH3_3) .
  • Evaluate using kinase inhibition assays (e.g., EGFR-TK) and molecular docking (AutoDock Vina) to correlate substituents with binding energy .

Q. What strategies resolve contradictions in reported biological data for benzothiazole-thiophene hybrids?

  • Case Study : Discrepancies in IC50_{50} values (e.g., 2 µM vs. 20 µM) may arise from:

  • Assay Variability : Standardize protocols (e.g., MTT vs. ATP-luciferase assays) .
  • Cellular Context : Test across multiple cell lines (e.g., primary vs. metastatic cancer cells) .
    • Validation Steps :
  • Replicate studies under identical conditions (e.g., 48-h exposure, 10% FBS) .
  • Use orthogonal assays (e.g., flow cytometry for apoptosis vs. Western blot for caspase-3) .

Q. How can molecular modeling elucidate the mechanism of action?

  • Approach :

  • Docking Simulations : Identify binding pockets in targets like tubulin (PDB: 1SA0) or topoisomerase II .
  • MD Simulations : Assess stability of ligand-target complexes (e.g., 100 ns GROMACS runs) .
    • Key Findings :
  • The chloro group forms a halogen bond with Asp-98 of EGFR (ΔG = −9.2 kcal/mol) .
  • Allyl moiety enhances membrane permeability (logP = 3.2) compared to methyl derivatives .

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